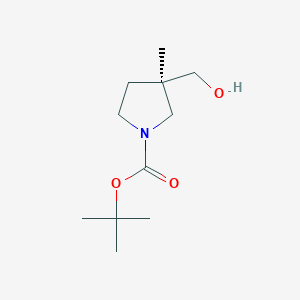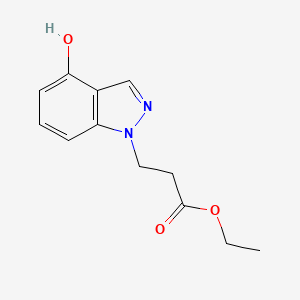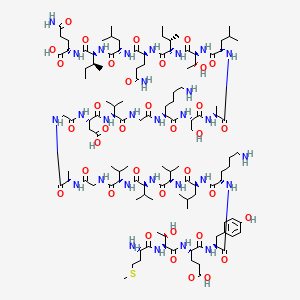
2-Fluoro-2'-methyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a methyl group attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-2’-methyl-1,1’-biphenyl involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For example, 2-fluorobiphenyl can be synthesized by reacting 2-fluorophenylboronic acid with 2-bromotoluene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Fluoro-2’-methyl-1,1’-biphenyl may involve similar cross-coupling reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated biphenyls.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-2’-methyl-1,1’-biphenyl depends on its specific application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. One example is its potential inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which can lead to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobiphenyl: Similar structure but lacks the methyl group.
2-Methylbiphenyl: Similar structure but lacks the fluorine atom.
4-Fluoro-4’-methylbiphenyl: Fluorine and methyl groups are attached to different positions on the biphenyl rings.
Uniqueness
2-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups can lead to unique interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
80254-69-9 |
|---|---|
Molekularformel |
C13H11F |
Molekulargewicht |
186.22 g/mol |
IUPAC-Name |
1-fluoro-2-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3 |
InChI-Schlüssel |
MSFNHNJJLZRLEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


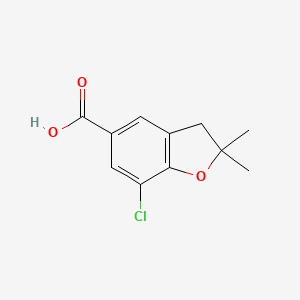



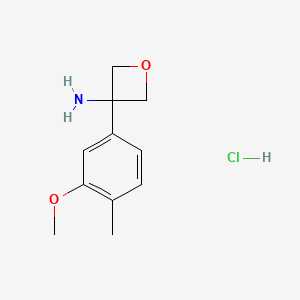

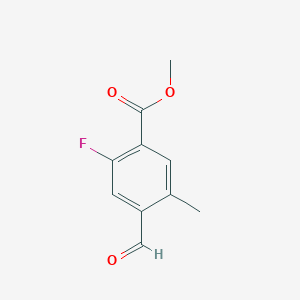
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)
